2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that features a triazolopyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are involved in critical physiological processes . The interactions between 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of the enzymes.
Cellular Effects
The effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes. Additionally, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can inhibit the proliferation of certain cell lines by arresting the cell cycle at the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of action of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity. This inhibition can result in downstream effects on cellular processes, such as the disruption of metabolic pathways and the induction of apoptosis. Additionally, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, such as continued cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects but instead increase the risk of adverse effects .
Metabolic Pathways
2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key enzymes in metabolic pathways, such as carbonic anhydrase and cholinesterase, leading to alterations in metabolite levels and metabolic flux . These interactions can result in downstream effects on cellular metabolism, such as changes in energy production and the accumulation of metabolic intermediates .
Transport and Distribution
The transport and distribution of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is critical for its activity and function . The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and apoptosis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolopyridazine core . The final step involves the coupling of this core with an ethoxybenzamide derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazole structure, known for its CDK2 inhibitory activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-ethoxy-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide stands out due to its unique combination of a triazolopyridazine core with an ethoxybenzamide moiety.
Properties
IUPAC Name |
2-ethoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-28-19-7-5-4-6-17(19)21(27)22-16-10-8-15(9-11-16)18-12-13-20-24-23-14(2)26(20)25-18/h4-13H,3H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLLGAOIMYDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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